molecular formula C12H16ClNOS B6226379 2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide CAS No. 1176467-77-8

2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B6226379
CAS No.: 1176467-77-8
M. Wt: 257.8
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Description

2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide is a chemical compound with the molecular formula C12H16ClNOS It is known for its unique structure, which includes a chloroacetamide group, a cyclopentyl ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of 2-chloroacetamide with cyclopentylamine and thiophen-2-ylmethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Reaction of 2-chloroacetamide with cyclopentylamine: This step involves the nucleophilic substitution of the chlorine atom in 2-chloroacetamide by the amine group of cyclopentylamine.

    Addition of thiophen-2-ylmethyl chloride: The resulting intermediate is then reacted with thiophen-2-ylmethyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring.

    Substitution: The chlorine atom in the acetamide group can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Dechlorinated products or modified thiophene derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring is known to interact with various biological targets, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(thiophen-2-ylmethyl)acetamide: Lacks the cyclopentyl group.

    N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide: Lacks the chlorine atom.

    2-chloro-N-cyclopentylacetamide: Lacks the thiophene ring.

Uniqueness

2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of all three functional groups: the chloroacetamide, cyclopentyl, and thiophene rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1176467-77-8

Molecular Formula

C12H16ClNOS

Molecular Weight

257.8

Purity

95

Origin of Product

United States

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